![molecular formula C14H18ClN3O3 B14618506 1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid CAS No. 58830-77-6](/img/structure/B14618506.png)
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a nitric acid moiety. Imidazoles are a class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)pentyl]imidazole typically involves the reaction of 2-chlorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then treated with nitric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)pentyl]imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The nitric acid moiety can participate in redox reactions, altering the redox state of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)imidazole: Lacks the pentyl chain and nitric acid moiety.
2-(2-Chlorophenyl)imidazole: Similar structure but different substitution pattern.
1-(2,4-Dichlorophenyl)imidazole: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is unique due to the presence of both the chlorophenyl group and the nitric acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
58830-77-6 |
|---|---|
Molecular Formula |
C14H18ClN3O3 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)pentyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H17ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h3-4,6-9,11-12H,2,5,10H2,1H3;(H,2,3,4) |
InChI Key |
DOMJOWLCFTYLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
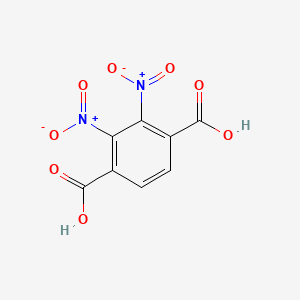
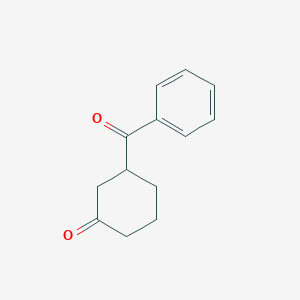
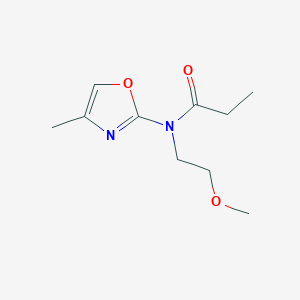
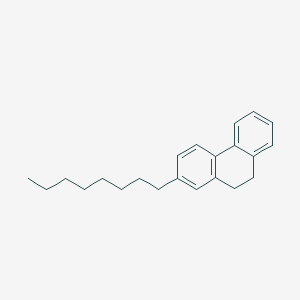
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

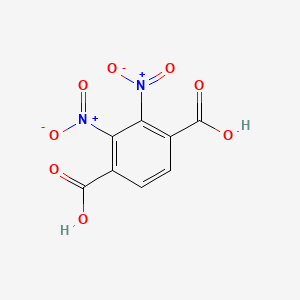

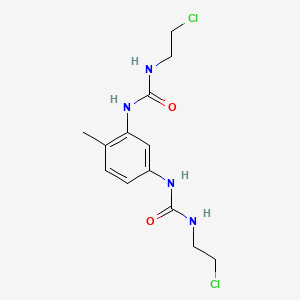

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
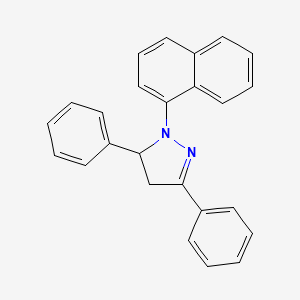
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
